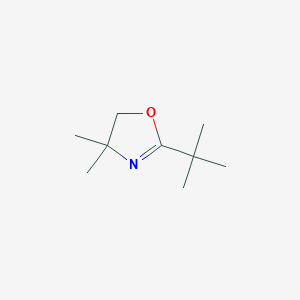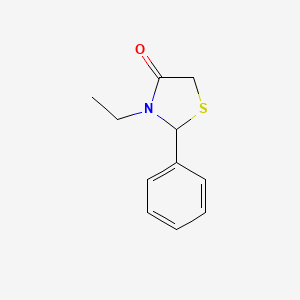
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. One common method is the three-component reaction where these reactants are combined in the presence of a catalyst such as montmorillonite KSF clay . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the thiazolidinone ring.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-thiazolidin-4-one: Lacks the ethyl group at the 3-position.
3-Methyl-2-phenyl-1,3-thiazolidin-4-one: Contains a methyl group instead of an ethyl group at the 3-position.
2-Phenyl-1,3-thiazolidin-4-one derivatives: Various derivatives with different substituents on the phenyl ring or the thiazolidinone ring
Uniqueness
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 3-position can affect its pharmacokinetic properties and interaction with molecular targets .
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3-ethyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NOS/c1-2-12-10(13)8-14-11(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
Clé InChI |
VZFDRRJZWBSDAC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(SCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


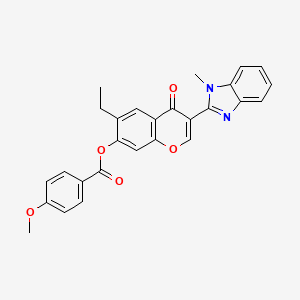
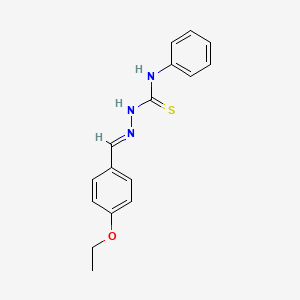
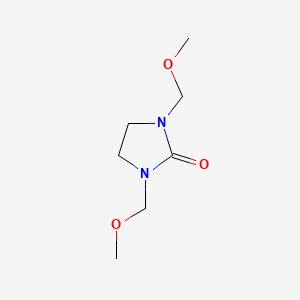
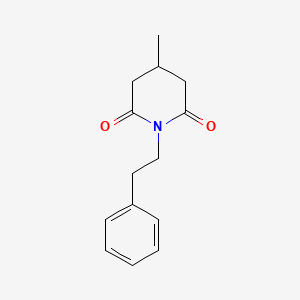

![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)


![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

